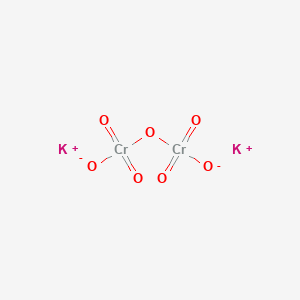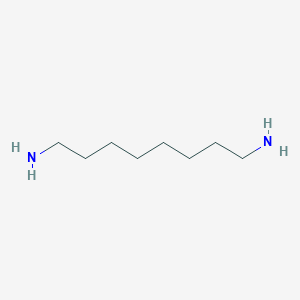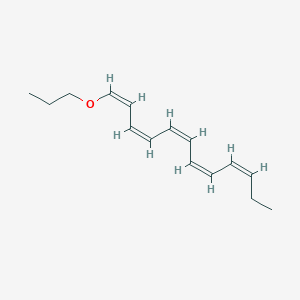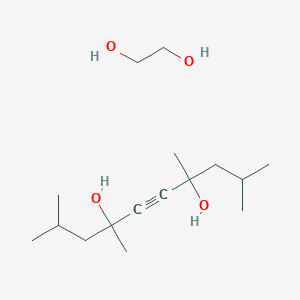
2,2'-((2,4,7,9-Tetramethyldec-5-yne-4,7-diyl)bis(oxy))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is a compound that has been found in acrylic adhesives used for food packaging multilayers manufacturing . It is an acetylene glycol derivative used in water-based coatings and has both antifoaming and surfactant properties . It is also known as a well-known acrylic adhesive .
Molecular Structure Analysis
The molecular formula of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is C14H26O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
The boiling point of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is 255 °C (lit.) and its melting point is 42-44 °C (lit.) . It has a molecular weight of 226.36 .
Scientific Research Applications
Dielectric Relaxation and Molecular Interactions
Dielectric relaxation studies on binary and ternary mixtures of diols, including ethane-1,2-diol, reveal the influence of chain length on the effective dielectric relaxation time, indicating an exponential dependence on the number density of dipoles or molecules. An empirical equation for this relationship has been proposed, suggesting specific interactions between molecules in these mixtures (Hanna, Gestblom, & Soliman, 2000).
Molecular Structure Insights
Research on ethane-1,2-diol's X-ray structure and electron density distribution disproves the presence of intra-molecular hydrogen bonding, highlighting the stability of its gauche conformation through a network of inter-molecular hydrogen bonds instead. This contradicts the general assumption of intra-molecular oxygen–hydrogen interactions stabilizing the gauche conformation (Chopra, Row, Arunan, & Klein, 2010).
Conformational and Hydrogen Bonding Studies
Ab initio conformational studies using DFT methods on ethane-1,2-diol and its complexes with water suggest the absence of intramolecular hydrogen bonding in ethane-1,2-diol. This challenges the conventional understanding and suggests the need for a reevaluation of the structural and interaction dynamics of such diols (Klein, 2002).
Enzymatic Screening Applications
A novel method for analyzing ethane-1,2-diol in serum using glycerol dehydrogenase presents a practical approach for emergency laboratory settings. This method highlights the versatility of ethane-1,2-diol in biochemical assays and its potential in medical diagnostics (Hansson & Masson, 1989).
Solvation and Complex Formation with Water
Ab initio calculations at the MP2 level on ethane-1,2-diol/water complexes provide insights into the solvation of ethane-1,2-diol in water. These studies reveal the disruption of intramolecular hydrogen bonds by water molecules and underline the importance of considering complex formations to understand the solvation phenomena in aqueous environments (Manivet & Masella, 1998).
Glycols and Derivatives Structure Analysis
Comparative studies involving X-Ray diffraction, Raman, and molecular dynamics on ethane-1,2-diol and its derivatives offer new insights into their molecular structure. These investigations confirm the gauche conformation predominance in ethane-1,2-diol and reveal the nature of intramolecular and intermolecular hydrogen bonding, contributing to a deeper understanding of glycol chemistry (Gontrani, Tagliatesta, Agresti, Pescetelli, & Carbone, 2020).
Mechanism of Action
Target of Action
Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol, also known as AMY40601, is a non-ionic surfactant . As a surfactant, its primary targets are interfaces between different phases, such as oil and water. It reduces surface tension and acts as a wetting agent, defoamer, and emulsifier .
Mode of Action
The compound has two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . This amphiphilic structure allows it to interact with both hydrophilic and hydrophobic substances. It reduces surface tension, enabling better mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam .
Pharmacokinetics
A study on human metabolism and excretion kinetics of AMY40601 showed that it was rapidly metabolized, with an average maximum concentration time (t max) of 1.7 hours and almost complete (96%) excretion of its main urinary metabolite, 1-OH-TMDD, until 12 hours after oral dosage . The elimination was bi-phasic, with half-lives of 0.75–1.6 hours and 3.4–3.6 hours for phases 1 and 2, respectively . Dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 hours and complete excretion after about 48 hours .
Result of Action
The primary result of AMY40601’s action is the reduction of surface tension, which facilitates the mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam . In addition, it is used as a dopant in heterojunction solar cells, assisting in the formation of a homogeneous interfacial layer over the photoactive layer .
Action Environment
The action of AMY40601 can be influenced by environmental factors. For instance, its surfactant properties may be affected by the presence of other substances, pH, temperature, and salinity. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . .
Safety and Hazards
Future Directions
“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” has potential applications in the field of solar cells . It can be used as a dopant in a heterojunction solar cell, assisting in the formation of a homogeneous interfacial layer over the photoactive layer . This could potentially enhance the photocurrent density .
Biochemical Analysis
Biochemical Properties
AMY40601 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The terminal methyl-hydroxylated AMY40601 (1-OH-AMY40601) was identified as the main urinary metabolite . This indicates that AMY40601 undergoes metabolic transformations involving enzymes that add a hydroxyl group to the terminal methyl group of the molecule .
Cellular Effects
The effects of AMY40601 on various types of cells and cellular processes are substantial. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of AMY40601 involves its rapid metabolism. It is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-AMY40601 until 12 h after oral dosage . This indicates that AMY40601 interacts with biomolecules, possibly through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMY40601 change over time. It demonstrates a fast oral as well as substantial dermal resorption . The excreted amounts of 1-OH-AMY40601 represented 18% of the orally administered AMY40601 dose . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
AMY40601 is involved in metabolic pathways that involve the addition of a hydroxyl group to the terminal methyl group of the molecule . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of AMY40601 within cells and tissues involve its rapid metabolism and excretion
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the conversion of two starting materials, ethylene oxide and 2,4,7,9-tetramethyldec-5-yne-1,4-diol, through a series of chemical reactions.", "Starting Materials": [ "Ethylene oxide", "2,4,7,9-tetramethyldec-5-yne-1,4-diol" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with water to form ethylene glycol.", "Step 2: 2,4,7,9-tetramethyldec-5-yne-1,4-diol is reacted with phosphorus oxychloride to form 2,4,7,9-tetramethyldec-5-yne-4,7-dichloride.", "Step 3: The dichloride is then reacted with sodium ethoxide to form 2,4,7,9-tetramethyldec-5-yne-4,7-diol.", "Step 4: Ethylene glycol is then reacted with the diol in the presence of sulfuric acid to form Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol." ] } | |
CAS RN |
9014-85-1 |
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |
InChI Key |
JIMHRFRMUJZRFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |
Other CAS RN |
9014-85-1 |
Pictograms |
Corrosive; Irritant |
synonyms |
SURFYNOL 440 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




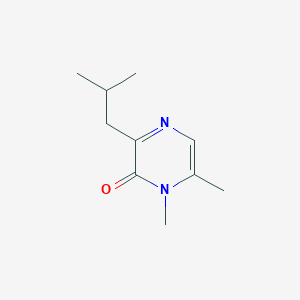
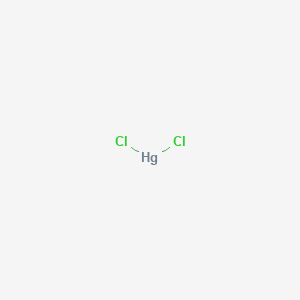
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
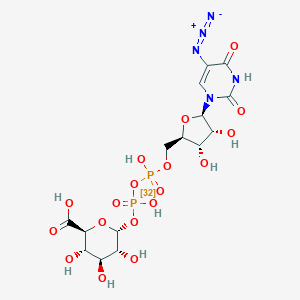


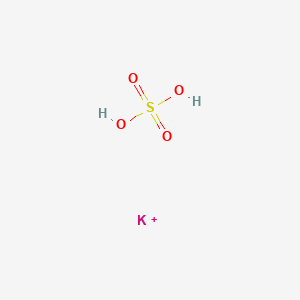

![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
